バレニート酢酸ジフルコルタロン
概要
説明
Diflucortolone 21-valerate is a potent topical corticosteroid used primarily in dermatology for its anti-inflammatory, antipruritic, and vasoconstrictive properties . It is commonly prescribed for the treatment of various inflammatory skin disorders such as eczema, seborrheic eczema, lichen planus, and psoriasis . The compound is known for its ability to reduce swelling, itching, and redness, providing symptomatic relief to patients .
科学的研究の応用
Diflucortolone 21-valerate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of corticosteroids.
Biology: Research focuses on its effects on cellular processes and its potential as a therapeutic agent for various inflammatory conditions.
Medicine: It is extensively studied for its efficacy in treating dermatological disorders and its potential side effects.
Industry: The compound is used in the formulation of topical creams and ointments for commercial use
作用機序
ジフルコルチロン 21-バレレートは、ホスホリパーゼA2阻害タンパク質であるリポコルチンの産生を誘導することによって効果を発揮します . この阻害により、さまざまな炎症性メディエーターの前駆体であるアラキドン酸の放出が防止されます。 結果として、内因性化学炎症性メディエーターの形成、放出、および活性が抑制され、炎症と掻痒が軽減されます .
類似の化合物:
- ヒドロコルタート(ヒドロコルチゾンジエチルアミノアセテート)
- エチプレドノールジクロアセテート(エチプレドノールジクロロアセテート)
- プレドニカルバート(プレドニゾロンエチルカルボネートプロピオネート)
- プレグネノロンサクシネート(プレグネノロンヘミサクシネート)
- イコメタゾンエンブテート(イコメタゾンブチレートアセテート)
- メプレドニゾン水素サクシネート(メチルプレドニゾンヘミサクシネート)
- シプロシノニド(フルオシノロンアセトニドシクロプロピルカルボキシレート)
- フルオシノニド(フルオシノライド、フルオシノロンアセトニドアセテート)
比較: ジフルコルチロン 21-バレレートは、他のコルチコステロイドと比較して、高効力と速効性が特徴です . バレル酸とのエステル化により、親油性が高くなり、皮膚への浸透が向上し、作用が長持ちします . さらに、ステロイド骨格の特定の位置での二重フッ素化は、強力な抗炎症効果に貢献しています .
生化学分析
Biochemical Properties
Diflucortolone valerate performs its action by the induction of lipocortins which are phospholipase A2 inhibitory proteins and sequentially inhibiting the release of arachidonic acid . The absence of arachidonic acid translates to the inhibition of the formation, release, and activity of endogenous chemical inflammatory mediators .
Cellular Effects
Diflucortolone valerate is an anti-inflammatory, antipruritic, and vasoconstrictive steroid . Its activity causes the vasoconstriction of the blood vessels and thus a decrease in the release of inflammatory substances . These actions produce the effect of skin soothed and elimination of the symptoms .
Molecular Mechanism
The molecular mechanism of Diflucortolone valerate involves the induction of lipocortins, which are phospholipase A2 inhibitory proteins . This leads to the inhibition of the release of arachidonic acid, which in turn inhibits the formation, release, and activity of endogenous chemical inflammatory mediators .
Metabolic Pathways
The metabolism of Diflucortolone valerate is done in the liver where it is very rapidly degraded . After 5 minutes of administration of Diflucortolone valerate in a dose of 1mg, there is a concentration of intact Diflucortolone valerate in plasma of 6-8 ng/ml .
Transport and Distribution
Less than 1% of the administered dose of Diflucortolone valerate reaches systemic circulation . In order to exert its functions, Diflucortolone valerate has to distribute into the living epidermis and upper dermis .
準備方法
Synthetic Routes and Reaction Conditions: Diflucortolone 21-valerate is synthesized through a multi-step process involving the esterification of diflucortolone with valeric acid The final step involves the reaction of diflucortolone with valeric acid chloride in the presence of a base to form the valerate ester .
Industrial Production Methods: Industrial production of diflucortolone 21-valerate follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is typically recrystallized from solvents such as ethyl acetate and ether to obtain a pure crystalline form .
化学反応の分析
反応の種類: ジフルコルチロン 21-バレレートは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、酸化されてさまざまな誘導体を形成することができ、それぞれ効力と有効性にばらつきがあります。
還元: 還元反応は、ステロイド骨格の官能基を変更することができ、薬理作用が変化する可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
形成される主要な生成物: これらの反応から形成される主要な生成物には、さまざまなジフルコルチロン誘導体があり、それぞれが独自の薬理学的プロファイルを持っています。 これらの誘導体は、多くの場合、潜在的な治療用途について研究されています .
4. 科学研究への応用
ジフルコルチロン 21-バレレートは、科学研究で幅広い用途があります。
化学: コルチコステロイドの合成と反応性を研究するためのモデル化合物として使用されます。
生物学: 細胞プロセスへの影響と、さまざまな炎症性疾患に対する治療薬としての可能性について研究が行われています。
医学: 皮膚疾患の治療における有効性と潜在的な副作用について、広く研究されています。
類似化合物との比較
- Hydrocortamate (hydrocortisone diethylaminoacetate)
- Etiprednol dicloacetate (etiprednol dichloroacetate)
- Prednicarbate (prednisolone ethylcarbonate propionate)
- Pregnenolone succinate (pregnenolone hemisuccinate)
- Icometasone enbutate (icometasone butyrate acetate)
- Meprednisone hydrogen succinate (methylprednisone hemisuccinate)
- Ciprocinonide (fluocinolone acetonide cyclopropylcarboxylate)
- Fluocinonide (fluocinolide, fluocinolone acetonide acetate)
Comparison: Diflucortolone 21-valerate is unique due to its high potency and rapid onset of action compared to other corticosteroids . Its esterification with valeric acid enhances its lipophilicity, allowing for better skin penetration and prolonged action . Additionally, its dual fluorination at specific positions on the steroid backbone contributes to its potent anti-inflammatory effects .
生物活性
Diflucortolone valerate (DFV) is a potent topical corticosteroid widely utilized in dermatology for its anti-inflammatory and antipruritic properties. This article delves into its biological activity, including its pharmacological effects, clinical efficacy, and safety profile, supported by case studies and research findings.
Diflucortolone valerate is classified as a fluorinated corticosteroid with the following characteristics:
- Chemical Formula : CHFO
- CAS Number : 59198-70-8
- Molecular Weight : 478.577 g/mol
- IUPAC Name : 2-[(1S,2R,3aS,3bS,5S,9aS,9bR,10S,11aS)-5,9b-difluoro-10-hydroxy-2,9a,11a-trimethyl-7-oxo-cyclopenta[a]phenanthren-1-yl]-2-oxoethyl pentanoate
Diflucortolone valerate exerts its effects primarily through the inhibition of inflammatory mediators and the modulation of immune responses. It binds to glucocorticoid receptors in target tissues, leading to:
- Reduced Inflammatory Response : DFV decreases the production of pro-inflammatory cytokines.
- Vasoconstriction : It induces vasoconstriction, which contributes to its anti-inflammatory effects. A comparative study indicated that DFV demonstrated superior vasoconstrictive activity compared to other corticosteroids after 10 hours of application .
Efficacy in Dermatological Conditions
DFV has been extensively studied for its effectiveness in treating various dermatological disorders. Key findings from clinical trials include:
- Atopic Dermatitis and Lichen Simplex Chronicus : A multicenter trial involving 897 patients showed significant efficacy and tolerability in treating severe chronic conditions with DFV formulations .
- Combination Therapies : In a trial with 8668 patients suffering from inflammatory skin conditions, a combination of DFV with chlorquinaldol showed excellent results in terms of efficacy and cosmetic properties .
- Mycological Infections : DFV combined with isoconazole nitrate was found to be significantly more effective than clotrimazole alone in treating dermatomycosis in a study involving 294 patients .
Case Studies
Several case studies highlight the clinical application and outcomes associated with DFV:
- A randomized double-blind study demonstrated that patients treated with 0.3% DFV exhibited pronounced clinical efficacy against chronic recurrent skin diseases with minimal side effects .
- In another study focusing on dermatological disorders in private healthcare settings, DFV ranked among the top corticosteroids used due to its high potency and effectiveness .
Safety Profile
While diflucortolone valerate is generally well-tolerated, potential side effects include:
- Allergic Reactions : Some patients may develop allergic contact dermatitis upon exposure to DFV .
- Skin Atrophy : Prolonged use can lead to skin thinning and other local adverse effects.
Enhanced Delivery Methods
Recent research has explored innovative delivery systems to enhance the efficacy of DFV:
- Nanoparticle Formulations : Lecithin/chitosan nanoparticles have shown promise in improving dermal delivery of DFV without compromising skin barrier function. In vivo studies indicated increased retention time and enhanced anti-inflammatory effects compared to conventional formulations .
Comparative Potency
The potency of diflucortolone valerate relative to other topical corticosteroids is summarized below:
Corticosteroid | Potency Level |
---|---|
Diflucortolone Valerate | High (II) |
Betamethasone Dipropionate | Medium (III) |
Fluocinonide | Medium (III) |
特性
IUPAC Name |
[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36F2O5/c1-5-6-7-23(33)34-14-21(31)24-15(2)10-17-18-12-20(28)19-11-16(30)8-9-26(19,4)27(18,29)22(32)13-25(17,24)3/h8-9,11,15,17-18,20,22,24,32H,5-7,10,12-14H2,1-4H3/t15-,17+,18+,20+,22+,24-,25+,26+,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJIUUAMYGBVSD-YTFFSALGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)OCC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36F2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048598 | |
Record name | Diflucortolone valerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59198-70-8 | |
Record name | Diflucortolone valerate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59198-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diflucortolone valerate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059198708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diflucortolone valerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6α,9-difluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-valerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.032 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIFLUCORTOLONE VALERATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A63Z067C8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does diflucortolone valerate exert its anti-inflammatory effects?
A1: While the precise mechanism of action isn't fully elucidated in the provided research, diflucortolone valerate, like other corticosteroids, is believed to bind to intracellular glucocorticoid receptors. [] This interaction modulates gene expression, ultimately suppressing inflammatory pathways. []
Q2: Does diflucortolone valerate influence vasoconstriction in the skin?
A2: Yes, research indicates that diflucortolone valerate demonstrates significant vasoconstrictive activity. [, , , ] This effect contributes to its ability to reduce redness and inflammation in dermatological applications.
Q3: How does the choice of formulation base (cream, ointment, fatty ointment) impact the efficacy of diflucortolone valerate?
A3: Research suggests that different formulations of diflucortolone valerate (cream, ointment, fatty ointment) demonstrate varying levels of percutaneous absorption and therefore efficacy. [, , , , ] Tailoring the formulation to the specific skin condition (e.g., weeping, dry) is crucial for optimal therapeutic outcomes. []
Q4: Are there strategies to enhance the stability or delivery of diflucortolone valerate?
A4: Yes, researchers have explored the use of nanostructured lipid carriers (NLCs) to improve the topical delivery and potentially enhance the stability of diflucortolone valerate. [, ] These carriers aim to achieve higher drug concentrations within the skin while minimizing systemic absorption. [, ] Lecithin/chitosan nanoparticles incorporated into chitosan gel have also been investigated as a potential strategy to enhance dermal delivery and improve residence time in the skin. []
Q5: What is known about the percutaneous absorption of diflucortolone valerate?
A5: Studies indicate that percutaneous absorption of diflucortolone valerate is relatively low, but it can vary depending on factors like the formulation base, concentration, and skin condition. [, ] Damaged skin, for instance, exhibits higher absorption compared to intact skin. []
Q6: Are there any studies comparing the potency of diflucortolone valerate to other corticosteroids?
A6: Several studies have investigated the relative potency of diflucortolone valerate. Findings indicate that it exhibits comparable potency to betamethasone valerate [, , ], and it has been shown to be more effective than fluocortolone preparations. []
Q7: What is the safety profile of diflucortolone valerate?
A7: While generally considered safe for topical use, diflucortolone valerate, like all corticosteroids, can cause local side effects, such as irritation, burning, and skin atrophy, particularly with prolonged use or high concentrations. [, , ] Systemic effects, though rare, have been observed under extreme conditions like whole-body occlusion. []
Q8: Which dermatological conditions have shown positive responses to diflucortolone valerate treatment?
A8: Research indicates that diflucortolone valerate effectively treats various dermatoses, including different types of eczema, psoriasis, and inflammatory skin conditions. [, , , , , , ] Notably, its efficacy in treating tinea conditions, often in combination with antifungal agents, is well documented. [, , , , ]
Q9: Are there any comparative studies evaluating the efficacy of diflucortolone valerate against other treatment options?
A9: Yes, several studies have compared diflucortolone valerate to other topical corticosteroids or treatment modalities. For instance, it has shown comparable efficacy to clobetasol propionate in treating psoriasis. [] Additionally, studies have compared its efficacy in treating acute dermatomycoses, demonstrating comparable or superior outcomes to alternative formulations. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。